4'-Methylacetanilide synthesis from p-toluidine and acetic anhydride
4'-Methylacetanilide synthesis from p-toluidine and acetic anhydride
An In-depth Technical Guide to the Synthesis of 4'-Methylacetanilide from p-Toluidine and Acetic Anhydride
Introduction
4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide, is an organic compound with the chemical formula C9H11NO.[1] It serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and dyes. The compound is structurally an acetamide and a member of the toluene class, functionally related to p-toluidine.[2] This guide provides a comprehensive overview of the synthesis of 4'-methylacetanilide via the acetylation of p-toluidine with acetic anhydride. It covers the reaction mechanism, detailed experimental protocols, data analysis, and safety considerations relevant to researchers, scientists, and professionals in drug development.
Reaction Mechanism and Stoichiometry
The synthesis of 4'-methylacetanilide from p-toluidine is a classic example of nucleophilic acyl substitution.[3][4] In this reaction, the amino group (-NH2) of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and a subsequent deprotonation to yield the stable amide product, 4'-methylacetanilide, and acetic acid as a byproduct.[3] The methyl group on the p-toluidine ring is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and making the reaction proceed rapidly.[5]
The overall reaction is as follows:
CH₃C₆H₄NH₂ (p-toluidine) + (CH₃CO)₂O (acetic anhydride) → CH₃CONHC₆H₄CH₃ (4'-methylacetanilide) + CH₃COOH (acetic acid)
Caption: Reaction mechanism for the synthesis of 4'-methylacetanilide.
Data Presentation
Quantitative data for the reactants and the product are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 | 1.046 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 1.082[6] |
| 4'-Methylacetanilide | C₉H₁₁NO | 149.19[7] | 147-151[7][8][9][10] | 306-308[9][10] | 1.21-1.22[1][7] |
Table 2: Typical Experimental Conditions and Product Characteristics
| Parameter | Value | Reference |
| Reaction Time | 10-20 minutes | [5] |
| Reaction Temperature | Room Temperature (exothermic) | [5] |
| Typical Yield | >90% (solvent-free) | [5] |
| Appearance | White to cream crystals or powder | [7][8] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, glacial acetic acid.[7] | [7] |
Table 3: Spectroscopic Data for 4'-Methylacetanilide Characterization
| Spectroscopy | Peak Assignment | Characteristic Wavenumber (cm⁻¹)/Shift (ppm) |
| IR | N-H stretch | ~3300 |
| IR | C=O (Amide I) stretch | ~1660 |
| IR | N-H bend (Amide II) | ~1550 |
| ¹H NMR | -CH₃ (ring) | ~2.3 ppm (singlet) |
| ¹H NMR | -CH₃ (acetyl) | ~2.1 ppm (singlet) |
| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm (multiplet) |
| ¹H NMR | N-H proton | ~7.5-8.0 ppm (broad singlet) |
Experimental Protocols
The following protocols describe common methods for the synthesis and purification of 4'-methylacetanilide.
Protocol 1: Catalyst-Free, Solvent-Free Synthesis
This method is efficient and aligns with green chemistry principles by minimizing solvent waste.[5]
-
Reagents and Setup:
-
p-Toluidine (1.0 mmol, 107 mg)
-
Acetic Anhydride (1.2 mmol, 113 µL)
-
25 mL round-bottomed flask
-
Magnetic stirrer
-
-
Procedure:
-
Add p-toluidine to the round-bottomed flask.
-
Add acetic anhydride to the flask while stirring at room temperature. The reaction is often exothermic.[5]
-
Continue stirring for 15-20 minutes. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
-
Upon completion, add approximately 10 mL of cold water to the reaction mixture. This quenches unreacted acetic anhydride and precipitates the solid product.[5]
-
Collect the white solid via vacuum filtration.
-
Wash the collected solid with two 10 mL portions of cold water to remove water-soluble impurities.[5]
-
Dry the product in a desiccator or a low-heat vacuum oven.
-
Protocol 2: Synthesis in Aqueous Medium
This protocol involves dissolving the amine in an acidic solution before acetylation.
-
Reagents and Setup:
-
Procedure:
-
In a large beaker, stir and heat a mixture of p-toluidine, water, and concentrated hydrochloric acid to 50°C to form the p-toluidinium chloride salt.[7]
-
To this solution, add acetic anhydride.
-
Immediately and vigorously stir in the sodium acetate solution. The sodium acetate acts as a base to deprotonate the p-toluidinium ion, facilitating its reaction with acetic anhydride.[3][7]
-
Cool the mixture in an ice-water bath to precipitate the product.[7]
-
Filter the crude product using vacuum filtration, wash with cold water, and dry.[7]
-
Purification: Recrystallization
Recrystallization is the primary method for purifying the crude 4'-methylacetanilide.[11][12]
-
Solvent Selection: Water or an ethanol-water mixture is a suitable solvent system. The product should be highly soluble at high temperatures and poorly soluble at low temperatures.[13][14]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of boiling water (or the chosen solvent system) until the solid just dissolves.[12]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13]
-
If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.[15]
-
Allow the hot, clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.[15]
-
Collect the purified crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]
-
Dry the crystals thoroughly before characterization.
-
Caption: General experimental workflow for synthesis and purification.
Safety and Handling
Both p-toluidine and acetic anhydride are hazardous chemicals that require careful handling in a well-ventilated fume hood.[16][17]
-
p-Toluidine: This compound is toxic and an irritant. It requires careful management to avoid inhalation, skin contact, and eye exposure.[17] Store in a cool, dry, well-ventilated area away from oxidizing agents.[17]
-
Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[18] It is fatal if inhaled. It reacts with water to produce acetic acid.[16]
Personal Protective Equipment (PPE):
-
Wear acid-resistant nitrile gloves and appropriate protective clothing.[16][19]
-
Use splash-resistant safety goggles and a face shield.[19]
-
Work exclusively within a chemical fume hood to avoid inhaling vapors.[16]
-
Emergency shower and eyewash stations should be readily accessible.[19]
Handling Spills:
-
For small spills, absorb with an inert material like diatomaceous earth.[16]
-
For skin contact, immediately wash the affected area with copious amounts of water.[9]
-
In case of fire, use carbon dioxide or alcohol foam extinguishers; avoid using water as it reacts with acetic anhydride.[16]
References
- 1. 4'-Methylacetanilide(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. 4'-methylacetanilide [chembk.com]
- 8. 4'-Methylacetanilide, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 4'-Methylacetanilide CAS 103-89-9 | 800077 [merckmillipore.com]
- 10. 4'-Methylacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. cerritos.edu [cerritos.edu]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. nbinno.com [nbinno.com]
- 18. piochem.com [piochem.com]
- 19. nj.gov [nj.gov]

